molecular formula C9H9ClN2O2 B2899171 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline CAS No. 187243-00-1

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline

Cat. No. B2899171
Key on ui cas rn: 187243-00-1
M. Wt: 212.63
InChI Key: ZKCCJTPLBDQLLO-UHFFFAOYSA-N
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Patent
US07304052B2

Procedure details

A solution of intermediate (8) (0.072 mol) and BTEAC (0.0362 mol) in ACN (150 ml) was stirred at room temperature. Phosphoric trichloride (0.222 mol) was added dropwise. The mixture was stirred and refluxed for 8 hours. The solvent was evaporated till dryness. The residue was poured out into water and NH4OH. The mixture was extracted with DCM. The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 15 g of 2-chloro-5,6,7,8-tetrahydro-3-nitroquinoline (intermediate 9).
Quantity
0.072 mol
Type
reactant
Reaction Step One
Name
Quantity
0.0362 mol
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.222 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=O)[NH:6][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1)([O-:3])=[O:2].P(Cl)(Cl)([Cl:17])=O>CC[N+](CC1C=CC=CC=1)(CC)CC.[Cl-].C(#N)C>[Cl:17][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:13][C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.072 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC=2CCCCC2C1)=O
Name
Quantity
0.0362 mol
Type
catalyst
Smiles
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.222 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated till dryness
ADDITION
Type
ADDITION
Details
The residue was poured out into water and NH4OH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2CCCCC2C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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